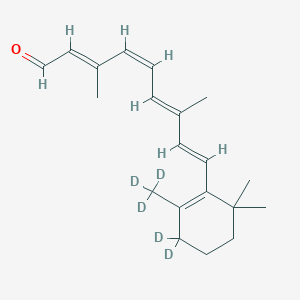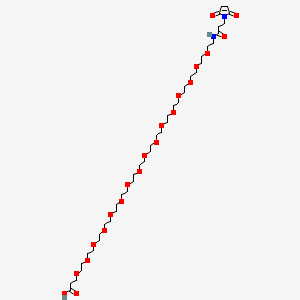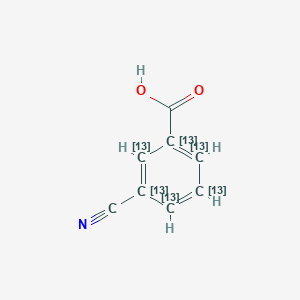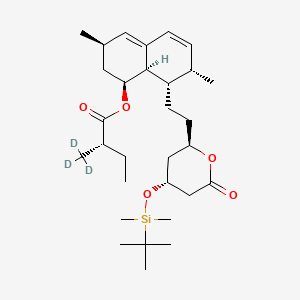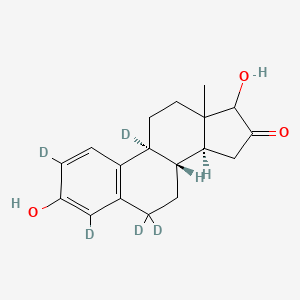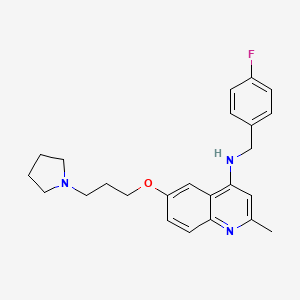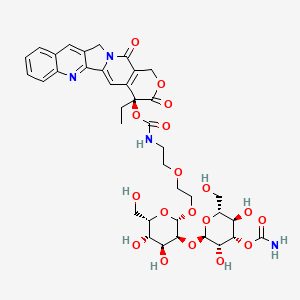
Antitumor agent-63
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-63, also known as Compound 40, is a 20(S)-O-linked camptothecin glycoconjugate. This compound is notable for its antitumor properties and its lack of toxicity towards normal cells. It exhibits high stability and very weak direct topoisomerase I inhibition .
Méthodes De Préparation
The synthesis of Antitumor agent-63 involves the conjugation of camptothecin with a glycoconjugate. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain. general methods for synthesizing camptothecin derivatives typically involve multi-step organic synthesis processes, including protection and deprotection steps, esterification, and glycosylation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Antitumor agent-63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Antitumor agent-63 has a wide range of scientific research applications:
Chemistry: It is used in the study of camptothecin derivatives and their chemical properties.
Biology: It is used to study the biological effects of camptothecin derivatives on cancer cells.
Medicine: It is being investigated for its potential use in cancer therapy due to its antitumor properties and lack of toxicity towards normal cells.
Industry: It may be used in the development of new anticancer drugs and therapies.
Mécanisme D'action
The mechanism of action of Antitumor agent-63 involves its interaction with topoisomerase I, an enzyme that helps to relieve torsional strain in DNA during replication and transcription. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death in cancer cells. This compound exhibits very weak direct topoisomerase I inhibition, suggesting that its antitumor effects may also involve other molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Antitumor agent-63 can be compared with other camptothecin derivatives, such as:
Topotecan: Another camptothecin derivative used in cancer therapy. It also inhibits topoisomerase I but has different pharmacokinetic properties.
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer. It is a prodrug that is converted into its active form in the body.
Propriétés
Formule moléculaire |
C38H46N4O18 |
|---|---|
Poids moléculaire |
846.8 g/mol |
Nom IUPAC |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] N-[2-[2-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1 |
Clé InChI |
YFRBFEVHTILPOU-MLGQGFJNSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCO[C@@H]6[C@H]([C@H]([C@@H]([C@@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)OC(=O)N)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


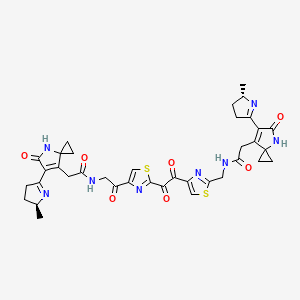
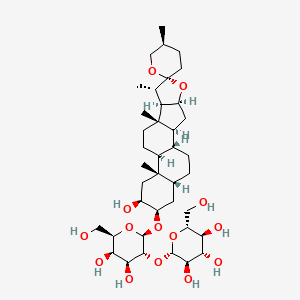
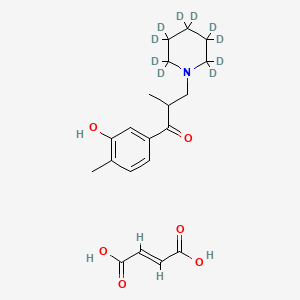
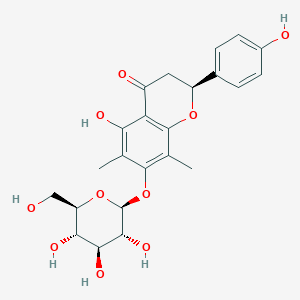
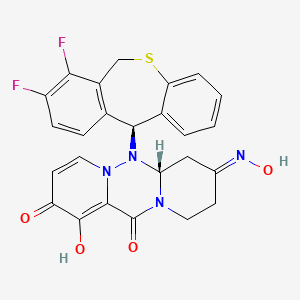
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
